1-(3-Methoxybenzyl)quinoxalin-2(1H)-one
Description
Quinoxalin-2(1H)-one derivatives are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their biological activity and photophysical properties . The compound 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one features a 3-methoxybenzyl group at the N1 position of the quinoxalin-2(1H)-one scaffold. This substitution introduces electron-donating methoxy groups, which may enhance solubility and influence binding interactions in biological systems.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]quinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-13-6-4-5-12(9-13)11-18-15-8-3-2-7-14(15)17-10-16(18)19/h2-10H,11H2,1H3 |
InChI Key |
GREXOVPAYZXOBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzylamine with quinoxaline-2(1H)-one under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoxaline ring would yield dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Quinoxalin-2(1H)-one Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituents at the N1 and C3 positions:
Key Observations :
- N1 Substituents : Bulky groups (e.g., naphthalenylmethyl) reduce synthetic yields compared to simpler benzyl or allyl groups . The 3-methoxybenzyl group in the target compound may balance steric effects with electronic modulation.
- C3 Functionalization : Electron-withdrawing groups (e.g., nitro, acyl) at C3 enhance bioactivity, as seen in CFTR activators and antimicrobial agents .
Environmental and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
